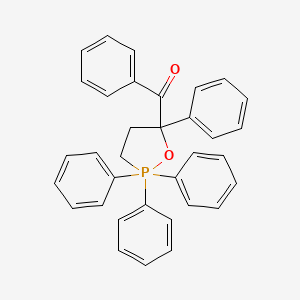![molecular formula C18H16Cl2N4O3S B11974978 4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974978.png)
4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(3,4-Dichlorphenyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol ist eine synthetische Verbindung mit einer komplexen Molekülstruktur. Sie zeichnet sich durch das Vorhandensein eines Triazolrings, einer Dichlorphenylgruppe und einer Trimethoxyphenylgruppe aus. Diese Verbindung ist in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-{[(E)-(3,4-Dichlorphenyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol beinhaltet typischerweise die Kondensation geeigneter Aldehyde und Amine, gefolgt von Cyclisierungsreaktionen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Essigsäure oder Salzsäure, um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseprozesse umfassen. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Reinigungsverfahren wie Umkristallisation oder Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-{[(E)-(3,4-Dichlorphenyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können je nach eingesetzten Reagenzien und Bedingungen auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Dichlormethan .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen eingesetzten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion zu entsprechenden Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
4-{[(E)-(3,4-Dichlorphenyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung hat in biologischen Assays für ihre antimikrobiellen und anticancerogenen Eigenschaften Potenzial gezeigt.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 4-{[(E)-(3,4-Dichlorphenyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es wird vermutet, dass es bestimmte Enzyme oder Proteine hemmt und so zelluläre Signalwege beeinflusst. So kann es beispielsweise die Tubulinpolymerisation hemmen, was zu einer Störung der Zellteilung in Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby affecting cellular pathways. For instance, it may inhibit tubulin polymerization, leading to disruption of cell division in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-{[(E)-(2,4-Dichlorphenyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol
- 4-{[(E)-(2,3-Dichlorphenyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol
- 4-{[(E)-(2,6-Dichlorphenyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol
Einzigartigkeit
Die Einzigartigkeit von 4-{[(E)-(3,4-Dichlorphenyl)methyliden]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiol liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu seinen Analoga unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann
Eigenschaften
Molekularformel |
C18H16Cl2N4O3S |
|---|---|
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-25-14-7-11(8-15(26-2)16(14)27-3)17-22-23-18(28)24(17)21-9-10-4-5-12(19)13(20)6-10/h4-9H,1-3H3,(H,23,28)/b21-9+ |
InChI-Schlüssel |
LWAJYYBAIXLDSV-ZVBGSRNCSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


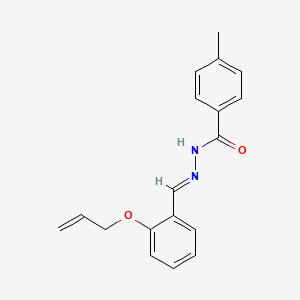
![2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B11974906.png)

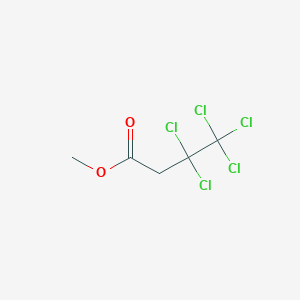
![7,9-Dichloro-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974927.png)

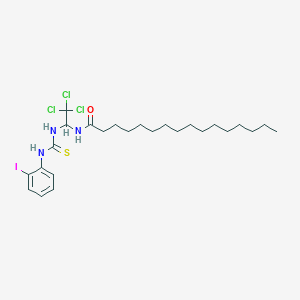
![(5E)-5-(4-butoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974956.png)
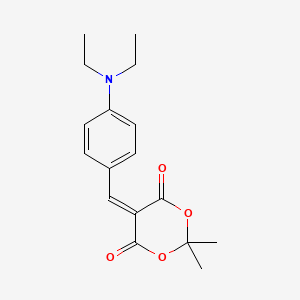
![(5E)-5-[4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974963.png)
![N'-{(E)-[9-Methyl-4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}isonicotinohydrazide](/img/structure/B11974968.png)
![N-(3-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11974972.png)
